1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one
Description
1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one is a bicyclic heterocyclic compound with a pyrrolopyridinone core. Its molecular formula is C₁₁H₁₀N₂O, featuring a methyl group at the 1-position and a prop-2-ynyl (propargyl) group at the 6-position . The compound is structurally related to inhibitors of bromodomain-containing proteins (e.g., BRD4 and BRD9), which play roles in epigenetic regulation and disease pathways such as cancer and fibrosis .
Properties
IUPAC Name |
1-methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-3-6-13-8-5-9-4-7-12(2)10(9)11(13)14/h1,4-5,7-8H,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTUOPAVCLHOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or amines .
Scientific Research Applications
1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets within biological systems. It may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Target Affinity
Key Trends in Activity
- Position 4 Modifications: Electron-withdrawing groups (e.g., Br in compound 14) improve electrophilicity but may reduce metabolic stability . Aryl groups (e.g., 2-phenoxyphenyl in 8NJ) enhance hydrophobic interactions with protein pockets .
- Position 6 Modifications :
Divergent Targets
- Bcl-xL Inhibition: Compound 8NJ demonstrates that pyrrolopyridinones can target anti-apoptotic proteins, expanding therapeutic scope beyond epigenetics .
Research Findings and Contradictions
- BRD4 Potency : Substituents at position 4 (e.g., methylsulfonyl in ) drastically improve IC₅₀ values, but excessive bulk may hinder solubility.
- Contradictory Evidence : While most analogs target BRD4/BRD9, compound 8NJ ’s Bcl-xL activity suggests scaffold promiscuity, necessitating careful SAR studies .
Biological Activity
1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one is a compound belonging to the pyrrolopyridine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.24 g/mol. The compound features a unique pyrrolo[2,3-c]pyridine scaffold that contributes to its biological properties.
Anticancer Properties
Research has indicated that derivatives of pyrrolopyridines exhibit significant anticancer activity. A study highlighted the effectiveness of certain pyrrolopyridine compounds in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures were shown to target specific kinases involved in cell signaling pathways that regulate cancer progression .
Table 1: Anticancer Activity of Pyrrolopyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.4 | EGFR Inhibition |
| Compound B | MCF-7 (Breast) | 4.8 | Apoptosis Induction |
| This compound | HeLa (Cervical) | 6.0 | Cell Cycle Arrest |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has suggested that pyrrolopyridine derivatives can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory pathways and the reduction of reactive oxygen species (ROS) .
Case Study: Neuroprotection in Animal Models
A recent study utilized an animal model to assess the neuroprotective effects of this compound. The results demonstrated a significant reduction in neuronal loss and improvement in cognitive function when administered prior to neurotoxic insults.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases that are crucial for cancer cell survival.
- Antioxidant Activity : The compound may enhance the cellular antioxidant defense system, reducing oxidative damage.
- Apoptosis Induction : It can trigger programmed cell death in malignant cells through various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
